molecular formula C15H26O7S B12291943 Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate

Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate

Cat. No.: B12291943
M. Wt: 350.4 g/mol
InChI Key: CNFGUAGRJCDUDT-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with multiple functional groups, including hydroxy, methylsulfonyloxy, and pentan-3-yloxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxy, methylsulfonyloxy, and pentan-3-yloxy groups through various substitution and addition reactions. These steps often require specific reagents and catalysts to achieve the desired functionalization.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted cyclohexene derivatives

Scientific Research Applications

Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate can be compared with similar compounds such as:

    Ethyl 3-hydroxy-4-methylsulfonyloxycyclohexene-1-carboxylate: Lacks the pentan-3-yloxy group, resulting in different chemical properties and reactivity.

    Ethyl 3-hydroxy-5-methylsulfonyloxycyclohexene-1-carboxylate: Lacks the pentan-3-yloxy group, leading to variations in biological activity.

    Ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexane-1-carboxylate: Saturated version of the compound, exhibiting different chemical stability and reactivity.

Properties

IUPAC Name

ethyl 3-hydroxy-5-methylsulfonyloxy-4-pentan-3-yloxycyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O7S/c1-5-11(6-2)21-14-12(16)8-10(15(17)20-7-3)9-13(14)22-23(4,18)19/h8,11-14,16H,5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFGUAGRJCDUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C(CC(=CC1O)C(=O)OCC)OS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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